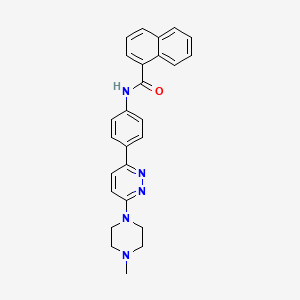

![molecular formula C20H17F3N2OS B2528795 2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide CAS No. 896375-40-9](/img/structure/B2528795.png)

2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

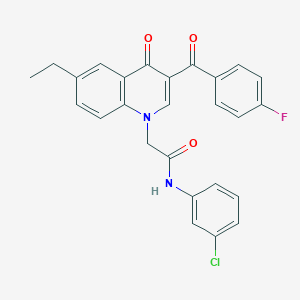

The compound "2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide" is a structurally complex molecule that likely shares characteristics with similar compounds studied in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into related molecules with thiazole rings and acetamide groups, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of related thiazole-containing acetamides typically involves multi-step organic reactions, as seen in the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, which was characterized using spectroscopic techniques such as FT-IR, UV-Vis, and NMR . Similarly, the synthesis of other thiazole acetamides, like the ones mentioned in the antimicrobial study, involves careful selection of starting materials and reaction conditions to yield the desired products .

Molecular Structure Analysis

The molecular structure of thiazole acetamides is often determined using X-ray diffraction techniques. For example, the structure of a related molecule, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, was analyzed to reveal dihedral angles between the acetamide group and the phenyl and thiazole rings, which influence the overall shape of the molecule . These structural details are crucial for understanding the molecule's interactions and reactivity.

Chemical Reactions Analysis

The reactivity of thiazole acetamides can be influenced by the presence of substituents on the thiazole ring or the acetamide nitrogen. The chemical activity descriptors, such as electrophilicity and nucleophilicity, can be investigated using computational methods like density functional theory (DFT), as was done for the N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide molecule . These descriptors help predict how the compound might interact with other molecules, such as DNA bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamides, including their thermodynamic properties, can be calculated at different temperatures to understand their stability and reactivity. For instance, the thermodynamic properties of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide were calculated, providing insights into the relations between these properties and temperature . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the solid-state properties of these compounds, as seen in the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides .

Wissenschaftliche Forschungsanwendungen

Analogs as Glutaminase Inhibitors

2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide and its analogs have been explored for their potential as glutaminase inhibitors. Research shows that some analogs can inhibit glutaminase, impacting the growth of human lymphoma B cells in vitro as well as in mouse xenograft models. This is significant as glutaminase plays a key role in cancer cell metabolism (Shukla et al., 2012).

Crystal Structure Analysis

Studies on compounds similar to this compound have contributed to the understanding of crystal structures and molecular geometries. The analysis of these structures, including hydrogen bonding and molecular interactions, provides insights into the physical properties of these compounds, which is crucial for drug design and synthesis (Saravanan et al., 2016).

Antitumor Activity

Research into derivatives of this compound has shown potential antitumor activities. Studies have synthesized various derivatives and screened them for their efficacy against human tumor cell lines, indicating potential use in cancer treatment (Yurttaş et al., 2015).

Synthesis of New Derivatives for Antimicrobial Activity

New derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds were found to exhibit significant antifungal activity, especially against certain fungal species, highlighting their potential in addressing microbial infections (Yurttaş et al., 2015).

Coordination Complexes and Antioxidant Activity

The creation of coordination complexes using pyrazole-acetamide derivatives related to this compound has been studied. These complexes exhibit significant antioxidant activity, important for exploring therapeutic applications in oxidative stress-related diseases (Chkirate et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2OS/c21-20(22,23)16-8-6-15(7-9-16)19-25-17(13-27-19)10-11-24-18(26)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCVBHGDUVUCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)

![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528714.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)

![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)

![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)